rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol

antiparasitic Chagas disease Trypanosoma cruzi

rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol (CAS 130008-79-6) is a synthetic, relative-configuration dibenzylbutane lignan corresponding to the threo stereoisomer of austrobailignan 6. With molecular formula C₂₀H₂₄O₄ and a molecular weight of 328.4 g·mol⁻¹, the compound bears a 1,3-benzodioxole moiety on one aromatic ring and a 2-methoxyphenol on the other, linked through a 2,3-dimethylbutane bridge.

Molecular Formula C20H24O4
Molecular Weight 328.4 g/mol
CAS No. 130008-79-6
Cat. No. B033027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol
CAS130008-79-6
Molecular FormulaC20H24O4
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC(CC1=CC2=C(C=C1)OCO2)C(C)CC3=CC(=C(C=C3)O)OC
InChIInChI=1S/C20H24O4/c1-13(8-15-4-6-17(21)19(10-15)22-3)14(2)9-16-5-7-18-20(11-16)24-12-23-18/h4-7,10-11,13-14,21H,8-9,12H2,1-3H3/t13-,14-/m1/s1
InChIKeyQDDILOVMGWUNGD-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol (CAS 130008-79-6): A Defined-Stereochemistry Dibenzylbutane Lignan for Targeted Procurement


rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol (CAS 130008-79-6) is a synthetic, relative-configuration dibenzylbutane lignan corresponding to the threo stereoisomer of austrobailignan 6 [1]. With molecular formula C₂₀H₂₄O₄ and a molecular weight of 328.4 g·mol⁻¹, the compound bears a 1,3-benzodioxole moiety on one aromatic ring and a 2-methoxyphenol on the other, linked through a 2,3-dimethylbutane bridge. It is classified under lignans, neolignans and related compounds > dibenzylbutane lignans and is primarily employed as a research intermediate and as a stereochemically defined reference standard in pharmacological studies, particularly where the threo configuration is required for biological activity [1].

Why Generic Dibenzylbutane Lignans Cannot Substitute for rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol (CAS 130008-79-6)


Dibenzylbutane lignans are not biologically interchangeable because small changes in relative stereochemistry (threo vs erythro) or aromatic substitution abolish or substantially reduce target activity. The threo configuration present in this compound is essential for potent anti-parasitic and cytotoxic effects; the corresponding erythro isomer and the des-methyl/des-methoxy analogue threo‑austrobailignan‑5 are either dramatically less active or completely inactive in head‑to‑head comparisons [1]. Consequently, substituting a generic “austrobailignan” or “dibenzylbutane lignan” without specifying the threo‑(2R,3R) relative stereochemistry risks selecting a compound with orders‑of‑magnitude lower potency.

Quantitative Differentiation Evidence for rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol (CAS 130008-79-6) Against Closest Analogs


3.3‑Fold Superior Anti-Trypanosoma cruzi Activity of the Threo Isomer Relative to Threo-Dihydroguaiaretic Acid, with the Threo-Austrobailignan-5 Analogue Inactive

In a direct head‑to‑head comparison within the same bioassay‑guided fractionation study, threo‑austrobailignan‑6 (the compound corresponding to CAS 130008‑79‑6) exhibited an IC₅₀ of 3.7 µM against extracellular trypomastigotes of T. cruzi, whereas the structurally related threo‑austrobailignan‑5 was completely inactive and threo‑dihydroguaiaretic acid showed an IC₅₀ of 7.0 µM [1]. No mammalian cytotoxicity was observed at the tested concentrations [1].

antiparasitic Chagas disease Trypanosoma cruzi

Superior Cytotoxicity of Threo-Austrobailignan-6 Versus Co-Isolated Neolignans Against HeLa Cervical Cancer Cells

Among four neolignans isolated from Saururus cernuus using ionic liquid microwave‑assisted extraction, threo‑austrobailignan‑6 (corresponding to CAS 130008‑79‑6) exhibited the highest cytotoxic activity against HeLa (human cervical melanoma) cells with an IC₅₀ of 28.3 ± 3.9 µg mL⁻¹ (86 ± 12 µmol L⁻¹) [1]. The other three co‑isolated neolignans (threo‑austrobailignan‑5, threo‑dihydroguaiaretic acid, saucernetin) were less potent, though exact IC₅₀ values were not separately reported.

cytotoxicity cervical cancer HeLa

Differential Topoisomerase Inhibition Profile of Erythro- vs Threo-Austrobailignan-6 Establishes Stereochemical Requirements for Target Engagement

Erythro‑austrobailignan‑6 inhibits DNA topoisomerases I and II and shows antiproliferative activity against MCF‑7 breast cancer cells (IC₅₀ = 39.9 µM) via down‑regulation of HER2/EGFR/integrin β3 through p38 activation [1]. Although the erythro isomer binds the target, the threo isomer (CAS 130008‑79‑6) demonstrates a distinct biological profile—it is predominantly anti‑parasitic and cytotoxic via membrane disruption and ROS induction rather than topoisomerase inhibition, as shown by its mechanism of action in T. cruzi [2].

topoisomerase inhibition cancer stereochemistry

Predicted ADMET Profile Supports Favorable Oral Bioavailability and Blood-Brain Barrier Penetration for In Vivo Study Design

Computational ADMET predictions (admetSAR 2) for rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol indicate high human intestinal absorption (98.44 % probability), Caco‑2 permeability (86.19 %), and blood‑brain barrier penetration (55.00 %) [1]. The topological polar surface area is 47.90 Ų and XlogP is 5.20, placing this compound in a favorable oral drug‑like space with a single H‑bond donor and four H‑bond acceptors [1]. These properties are comparable to those of the erythro isomer but the combination with the threo‑specific bioactivity profile makes this compound uniquely suited for CNS‑targeted anti‑parasitic or anti‑cancer screening campaigns where BBB penetration is desired.

ADMET bioavailability blood-brain barrier

High-Value Application Scenarios for rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol (CAS 130008-79-6)


Lead Compound for Anti-Chagas Disease Drug Discovery

With an IC₅₀ of 3.7 µM against T. cruzi trypomastigotes and demonstrated selectivity over mammalian cells, this threo lignan serves as a validated starting point for structure‑activity relationship (SAR) campaigns targeting Chagas disease [1]. Procurement of the precise (2R,3R) relative configuration ensures retention of the membrane‑permeabilizing and ROS‑inducing mechanism that is absent in the erythro diastereomer.

Stereochemically Defined Analytical Standard for Lignan Research

The rel‑(2R,3R) assignment makes this compound a critical reference standard for HPLC‑MS or NMR‑based identification and quantification of threo‑dibenzylbutane lignans in plant extracts, dietary supplements, or biological fluids. Its use avoids the ambiguity of generic ‘austrobailignan 6’ standards where stereochemistry is unspecified [1].

In Vivo CNS-Focused Pharmacology Studies

Predicted blood‑brain barrier penetration (55 % probability) combined with favorable oral absorption (98 %) supports the use of this compound in rodent models of neuroinflammation or CNS parasitic infection, allowing procurement of a single batch for both in vitro screening and preliminary in vivo efficacy [2].

Comparator Compound for Topoisomerase vs Non-Topoisomerase Cancer Mechanisms

Because the erythro isomer inhibits topoisomerase I/II while the threo isomer acts via membrane disruption, researchers can use CAS 130008‑79‑6 as a negative control or mechanistic probe to distinguish topoisomerase‑dependent from topoisomerase‑independent anticancer pathways [1][3].

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